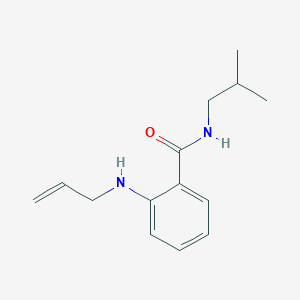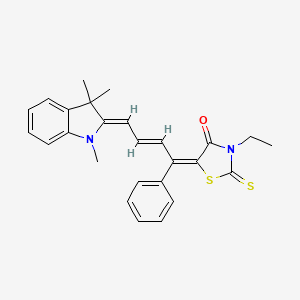![molecular formula C4H3N5 B13092607 [1,2,4]Triazolo[1,5-b][1,2,4]triazine CAS No. 61304-18-5](/img/structure/B13092607.png)
[1,2,4]Triazolo[1,5-b][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that features a fused ring system composed of triazole and triazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[1,5-b][1,2,4]triazine typically involves the assembly of the triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound . One common method involves the azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . Another approach is the annulation of the azole ring, which varies depending on the structure of the resulting azole fragment .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow the principles of large-scale organic synthesis, involving optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
[1,2,4]Triazolo[1,5-b][1,2,4]triazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polycyclic molecules.
Biology: Exhibits various types of biological activity, including antiviral and antidiabetic effects.
Medicine: Potential use in drug design and development due to its structural similarity to purine bases.
Industry: Employed in the development of energetic materials with high detonation velocities and pressures.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by interfering with viral enzymes . The compound’s structure allows it to form hydrogen bonds and other interactions with target receptors, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds are aza analogs of purine bases and exhibit similar biological activities.
[1,2,4]Triazolo[1,3,5]triazine: Used in the construction of star-shaped tristriazolotriazine derivatives.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazines: Known for their energetic properties and potential use as explosives.
Uniqueness
[1,2,4]Triazolo[1,5-b][1,2,4]triazine is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
61304-18-5 |
|---|---|
Molecular Formula |
C4H3N5 |
Molecular Weight |
121.10 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-b][1,2,4]triazine |
InChI |
InChI=1S/C4H3N5/c1-2-7-9-4(5-1)6-3-8-9/h1-3H |
InChI Key |
ZQWVESUJCZXNAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NN2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13092529.png)

![2-Butyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13092542.png)
![6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine](/img/structure/B13092548.png)
![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13092552.png)

![2-[3-(3,5-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092567.png)


![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13092581.png)




